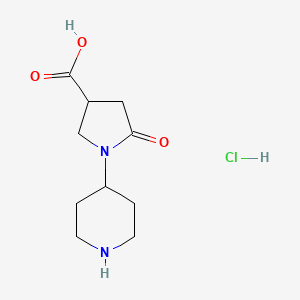

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

5-Oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1461714-48-6 . It has a molecular weight of 248.71 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O3.ClH/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8;/h7-8,11H,1-6H2,(H,14,15);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability have been simulated for similar compounds .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the ring allows for increased three-dimensional coverage, which is crucial in the design of compounds with selective biological activity. This compound’s derivatives could be used to synthesize novel biologically active compounds with potential therapeutic applications.

Pharmacology

In pharmacology, the stereogenicity of the pyrrolidine ring is significant as different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates . This compound could be instrumental in the development of enantioselective drugs that require precise binding to target proteins.

Biochemistry

Biochemically, the compound’s derivatives may interact with biological macromolecules, influencing biochemical pathways and processes . Its role in modifying physicochemical parameters could be vital in understanding drug-receptor interactions and the development of targeted therapies.

Organic Synthesis

Organic synthesis could benefit from this compound as a building block for creating complex molecules. Its derivatives can be synthesized through various reactions, including Mannich reactions, which are essential for constructing compounds with therapeutic value .

Chemical Engineering

In chemical engineering, the compound’s properties, such as its spectroscopic features and quantum mechanical attributes, are of interest. These properties can influence the design of processes for large-scale synthesis and the development of efficient production methods .

Materials Science

The compound’s derivatives could have applications in materials science, particularly in the development of new materials with specific electronic or photonic properties. The conjugative interactions within its structure could lead to materials with unique stabilization energies, potentially useful in various technological applications .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that pyrrolidine derivatives have been associated with a wide range of therapeutic values and important biological properties .

Mode of Action

The compound’s spectroscopic properties were investigated using ft-ir, nmr, and uv techniques and quantum chemical methods at different levels of theory .

Biochemical Pathways

The compound’s properties such as mulliken charges, homo and lumo energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability were simulated .

Eigenschaften

IUPAC Name |

5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3.ClH/c13-9-5-7(10(14)15)6-12(9)8-1-3-11-4-2-8;/h7-8,11H,1-6H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUHYINWLVDTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(CC2=O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)

![4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1430405.png)

![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1430406.png)

![3-Chloro-5-methoxy-6-methylbenzo-[B]thiophene-2-carbonyl chloride](/img/structure/B1430412.png)

![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)